molecular formula C10H11F2NO B15222763 3-(2,4-Difluorophenoxy)pyrrolidine

3-(2,4-Difluorophenoxy)pyrrolidine

Cat. No.: B15222763
M. Wt: 199.20 g/mol
InChI Key: MDBXTHZASNMNFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)pyrrolidine typically involves the reaction of 2,4-difluorophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-difluorophenol is replaced by the pyrrolidine ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups replacing the fluorine atoms .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,4-difluorophenoxy)pyrrolidine

InChI

InChI=1S/C10H11F2NO/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

MDBXTHZASNMNFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)F)F

Origin of Product

United States

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